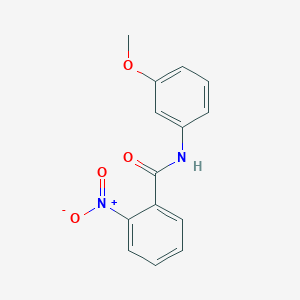
N-(3-Methoxy-phenyl)-2-nitro-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Methoxy-phenyl)-2-nitro-benzamide is an organic compound that belongs to the class of nitrobenzamides It is characterized by the presence of a nitro group (-NO2) and a methoxy group (-OCH3) attached to a benzene ring, along with an amide functional group (-CONH-)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxy-phenyl)-2-nitro-benzamide typically involves the reaction of 3-methoxyaniline with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to 40°C
- Reaction time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
N-(3-Methoxy-phenyl)-2-nitro-benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Reduction: N-(3-aminophenyl)-2-nitrobenzamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 3-methoxyaniline and 2-nitrobenzoic acid
科学研究应用
N-(3-Methoxy-phenyl)-2-nitro-benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(3-Methoxy-phenyl)-2-nitro-benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group may also contribute to the compound’s binding affinity and specificity towards its targets. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
N-(3-Methoxy-phenyl)-2-nitro-benzamide can be compared with other similar compounds, such as:
N-(4-methoxyphenyl)-2-nitrobenzamide: Similar structure but with the methoxy group at the para position.
N-(3-methoxyphenyl)-4-nitrobenzamide: Similar structure but with the nitro group at the para position.
N-(3-methoxyphenyl)-2-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their functional groups and positions.
属性
分子式 |
C14H12N2O4 |
|---|---|
分子量 |
272.26 g/mol |
IUPAC 名称 |
N-(3-methoxyphenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C14H12N2O4/c1-20-11-6-4-5-10(9-11)15-14(17)12-7-2-3-8-13(12)16(18)19/h2-9H,1H3,(H,15,17) |
InChI 键 |
LIVNTBCZAMASFU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

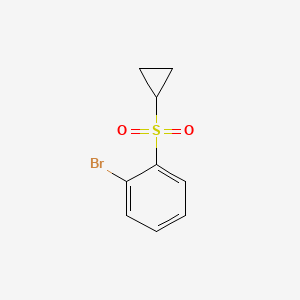
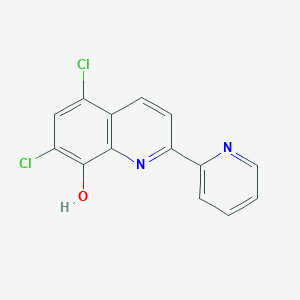
![6-(N,N-Dimethylsulfamoyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B8724211.png)


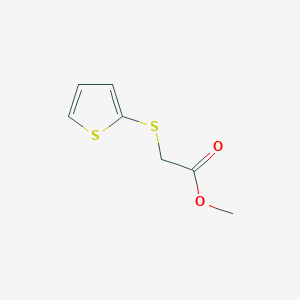
![Furo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B8724239.png)
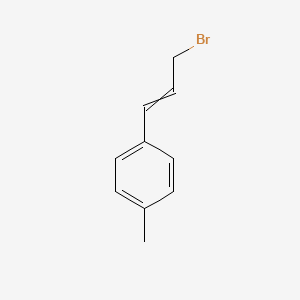
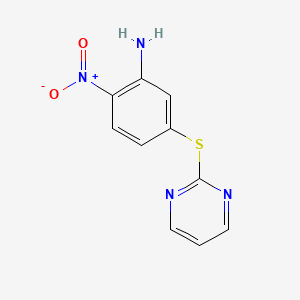


![Spiro[chromene-2,4'-piperidine]](/img/structure/B8724282.png)
![5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-fluorobenzamide](/img/structure/B8724289.png)
